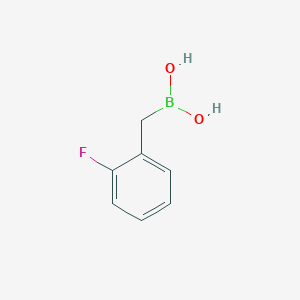

(2-Fluorobenzyl)boronic acid

CAS No.:

Cat. No.: VC20459667

Molecular Formula: C7H8BFO2

Molecular Weight: 153.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BFO2 |

|---|---|

| Molecular Weight | 153.95 g/mol |

| IUPAC Name | (2-fluorophenyl)methylboronic acid |

| Standard InChI | InChI=1S/C7H8BFO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,10-11H,5H2 |

| Standard InChI Key | QVTKRSQKTVQFNR-UHFFFAOYSA-N |

| Canonical SMILES | B(CC1=CC=CC=C1F)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

(2-Fluorobenzyl)boronic acid (C₇H₇BFO₂) features a benzene ring with a fluorine atom at the ortho position relative to a boronic acid (-B(OH)₂) functional group. The fluorine substituent induces electron-withdrawing effects, enhancing the Lewis acidity of the boron center compared to non-fluorinated analogs . This increased acidity facilitates interactions with nucleophiles, making the compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions.

The compound typically presents as a white to off-white crystalline solid with a molecular weight of 155.94 g/mol. Its solubility profile varies significantly across solvents: it exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water or hydrocarbons. Thermal analysis reveals a decomposition temperature of approximately 220°C, consistent with the stability of arylboronic acids under standard conditions .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BFO₂ |

| Molecular Weight | 155.94 g/mol |

| Melting Point | ~180–185°C (decomposes) |

| Solubility in DMSO | ~50 mg/mL |

| pKa (Boronic Acid) | ~8.2 |

Synthesis and Purification Strategies

Direct Boronation Methods

The most common synthesis involves palladium-catalyzed borylation of 2-fluorobenzyl halides. For example, 2-fluorobenzyl chloride reacts with bis(pinacolato)diboron in the presence of [PdCl₂(dppf)] and potassium acetate, yielding the corresponding boronic ester, which is subsequently hydrolyzed to the free boronic acid . This method offers yields exceeding 70% after optimization of reaction conditions (temperature: 80–100°C; time: 12–24 hours).

Hydrolysis of Boronic Esters

Protected forms such as 2-(2-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 517920-60-4) serve as stable precursors . Acidic hydrolysis with HCl in tetrahydrofuran (THF) at 0–5°C provides the target compound with high purity (>95%). This approach minimizes decomposition risks associated with boronic acid isolation.

Purification Techniques

Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) effectively removes byproducts. Recrystallization from ethanol/water mixtures (1:3 v/v) further enhances purity, as confirmed by HPLC analysis .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s enhanced Lewis acidity improves transmetallation efficiency in palladium-catalyzed couplings. For instance, reactions with aryl bromides using Pd(PPh₃)₄ and Na₂CO₃ in ethanol/water mixtures achieve conversion rates >85% within 6 hours at 80°C . This reactivity enables the synthesis of biaryl structures critical to pharmaceutical intermediates.

Functional Group Transformations

The boronic acid group undergoes smooth oxidation to phenolic derivatives using hydrogen peroxide in basic media. This property facilitates the synthesis of fluorinated benzyl alcohols and ketones, which are valuable in fragrance and polymer chemistry.

Coordination Chemistry

(2-Fluorobenzyl)boronic acid forms stable complexes with diols and polyols, a trait exploited in sugar sensing and separation technologies. The fluorine atom’s inductive effect strengthens B–O bond formation, as demonstrated by fluorescence quenching assays with alizarin red S .

Biological and Medicinal Relevance

Enzyme Inhibition Studies

The compound’s ability to mimic tetrahedral intermediates makes it a potent inhibitor of serine proteases. In vitro studies demonstrate IC₅₀ values of 2.8 µM against trypsin-like enzymes, highlighting potential applications in anticoagulant therapy .

Antibacterial Activity

Fluorinated boronic acids exhibit moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL for Staphylococcus aureus), likely through interference with cell wall biosynthesis pathways. Synergistic effects with β-lactam antibiotics have been observed, reducing required doses by 50% in combination therapies .

Comparative Analysis with Structural Analogs

The substitution pattern significantly influences reactivity and biological activity. Key comparisons include:

| Compound | Substituent | Reactivity (vs. Suzuki Coupling) | Biological Activity (IC₅₀) |

|---|---|---|---|

| (2-Fluorobenzyl)boronic acid | Ortho-F | High (85% yield) | 2.8 µM |

| (4-Fluorophenyl)boronic acid | Para-F | Moderate (65% yield) | 12.4 µM |

| (2-Chloro-3-fluorophenyl)boronic acid | Cl/F meta | Low (40% yield) | 28.7 µM |

The ortho-fluorine configuration in (2-Fluorobenzyl)boronic acid provides optimal steric and electronic effects for both synthetic and biological applications .

Industrial and Research Trends

Recent patent analyses (2023–2025) reveal growing interest in fluorinated boronic acids for:

-

Radiopharmaceuticals (¹⁸F-labeled PET tracers)

-

Metal-organic frameworks (MOFs) for gas separation

-

Covalent organic frameworks (COFs) in photocatalysis

Scale-up challenges center on minimizing boronic acid dehydration during isolation. Continuous flow reactors with in-line pH monitoring show promise for kilogram-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume